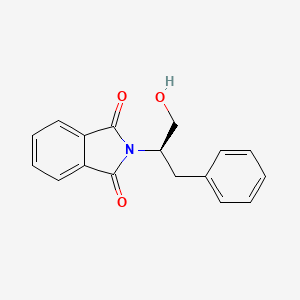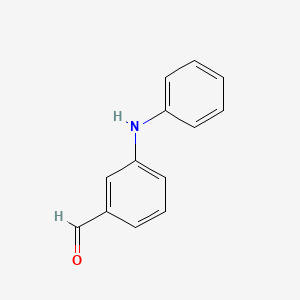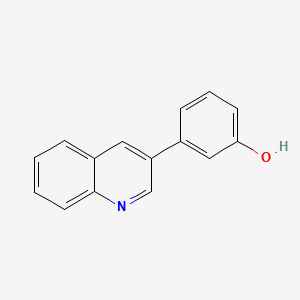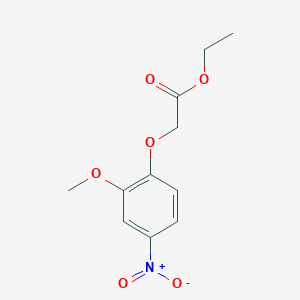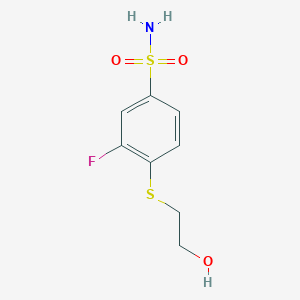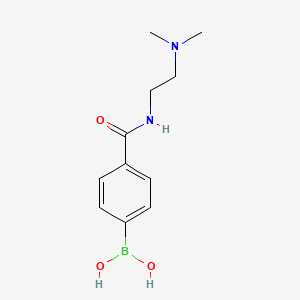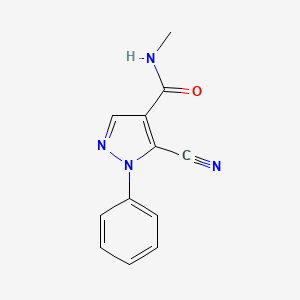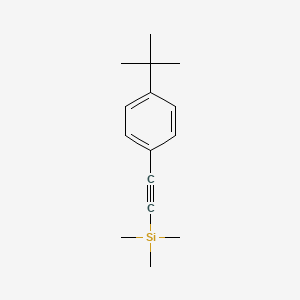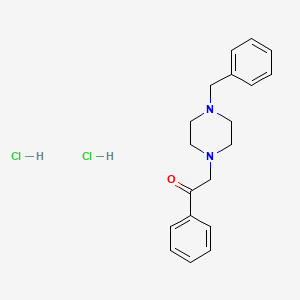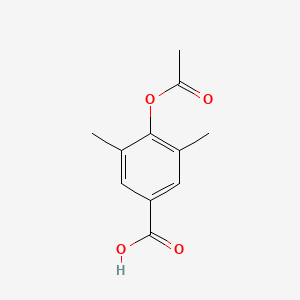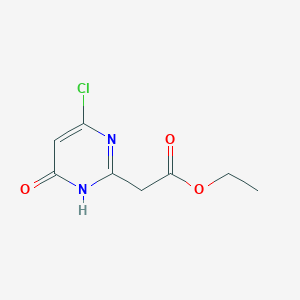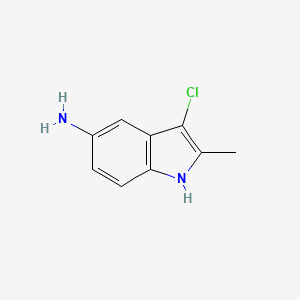![molecular formula C12H26O2Si B8700903 3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-ol](/img/structure/B8700903.png)
3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-ol: is an organosilicon compound that features a cyclopentanol moiety protected by a tert-butyldimethylsilyl group. This compound is often used in organic synthesis, particularly as a protecting group for alcohols due to its stability and ease of removal under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis of tert-Butyldimethylsilyl Chloride: This is typically prepared by reacting tert-butyl chloride with dimethylchlorosilane in the presence of a catalyst.
Protection of Cyclopentanol: The cyclopentanol is reacted with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine to form 3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-ol.
Industrial Production Methods: The industrial production of this compound generally follows the same synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at 0°C.
Substitution: TBAF in THF at room temperature.
Major Products Formed:
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of the deprotected alcohol.
Scientific Research Applications
Chemistry:
- Used as a protecting group for alcohols in multi-step organic synthesis.
- Employed in the synthesis of complex organic molecules where selective protection and deprotection of functional groups are required .
Biology and Medicine:
- Utilized in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
- Acts as an intermediate in the synthesis of various bioactive compounds .
Industry:
- Applied in the production of specialty chemicals and materials.
- Used in the development of new synthetic methodologies and reaction mechanisms .
Mechanism of Action
The mechanism by which 3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-ol exerts its effects primarily involves the protection and deprotection of alcohol groups. The tert-butyldimethylsilyl group provides steric hindrance, protecting the alcohol from unwanted reactions. The deprotection mechanism involves nucleophilic attack by fluoride ions, leading to the formation of a pentavalent silicon intermediate, which then collapses to release the free alcohol .
Comparison with Similar Compounds
- 3-((tert-Butyldimethylsilyl)oxy)propanol
- (tert-Butyldimethylsilyloxy)acetaldehyde
- (tert-Butyldimethylsilyloxy)phenylboronic acid
Uniqueness:
- Stability: 3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-ol is more hydrolytically stable compared to trimethylsilyl ethers.
- Ease of Removal: The tert-butyldimethylsilyl group can be easily removed under mild conditions using TBAF, making it a preferred protecting group in organic synthesis .
Properties
Molecular Formula |
C12H26O2Si |
|---|---|
Molecular Weight |
230.42 g/mol |
IUPAC Name |
3-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclopentan-1-ol |
InChI |
InChI=1S/C12H26O2Si/c1-12(2,3)15(4,5)14-9-10-6-7-11(13)8-10/h10-11,13H,6-9H2,1-5H3 |
InChI Key |
CDSBXCXRCZIGQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCC(C1)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
